1-pentyl-1H-indole

Vue d'ensemble

Description

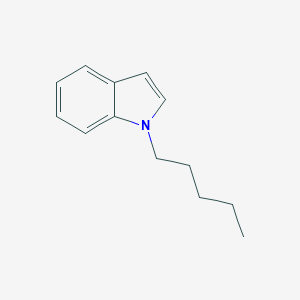

1-Pentyl-1H-indole is an organic compound belonging to the indole family, characterized by a pentyl group attached to the nitrogen atom of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Applications De Recherche Scientifique

1-Pentyl-1H-indole has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

Biology: The compound is used in studies related to indole metabolism and its role in biological systems.

Medicine: Research explores its potential as a precursor for developing new drugs with antiviral, anticancer, and anti-inflammatory properties.

Industry: It is utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mécanisme D'action

Target of Action

1-Pentyl-1H-indole, also known as 1-pentylindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1-pentylindole may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-pentylindole may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole and its derivatives are known to play a role in bacterial signaling . Indole is a signaling molecule produced by both bacteria and plants, and its derivatives may influence these signaling pathways .

Pharmacokinetics

Synthetic cannabinoids, which include some indole derivatives, are known to be metabolized in vivo to molecules that could retain activity at cannabinoid receptors .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that 1-pentylindole could induce a variety of molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

1-Pentyl-1H-indole interacts with various enzymes, proteins, and other biomolecules. Indole derivatives, including this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

Indole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Dosage Effects in Animal Models

Synthetic cannabinoids, which include compounds like this compound, have been shown to impair sensorimotor responses, reduce breath rate and motor activity, and increase pain threshold to mechanical stimuli .

Metabolic Pathways

The metabolic pathways of this compound involve ester hydrolysis yielding a variety of pentylindole-3-carboxylic acid metabolites . The majority of the metabolites are generated by oxidation with or without glucuronidation .

Transport and Distribution

It is known that indole derivatives are soluble in nonpolar solvents and insoluble in water , which may influence their transport and distribution.

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis, which could potentially include enzymes interacting with this compound, have been found to be both cytoplasmic and associated with thylakoids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with pentyl halides under basic conditions. For example, indole can react with 1-bromopentane in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Pentyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can convert it to indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed:

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Comparaison Avec Des Composés Similaires

1-Butyl-1H-indole: Similar structure with a butyl group instead of a pentyl group.

1-Hexyl-1H-indole: Contains a hexyl group attached to the indole nitrogen.

1-Methyl-1H-indole: Features a methyl group on the indole nitrogen.

Uniqueness: 1-Pentyl-1H-indole is unique due to its specific alkyl chain length, which can influence its physicochemical properties and biological activities. The pentyl group provides a balance between hydrophobicity and molecular size, making it a versatile scaffold for further functionalization .

Activité Biologique

1-Pentyl-1H-indole is a synthetic cannabinoid that has garnered attention due to its biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, and exhibits significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as aminoalkylindoles (AAIs). The synthesis of this compound typically involves alkylation of indole derivatives, leading to various analogs with differing biological properties. For instance, the synthesis of N-(adamantyl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) has been explored for its cannabimimetic activity, demonstrating that structural modifications can significantly alter receptor affinity and efficacy .

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. Research has shown that it can induce effects similar to those of Δ9-THC, such as hypothermia and decreased heart rate in animal models. The potency of this compound in inducing these effects is comparable to that of other synthetic cannabinoids like JWH-018 .

Table 1: Comparison of Cannabinoid Receptor Activity

| Compound | CB1 Receptor Affinity | CB2 Receptor Affinity | In Vivo Effects |

|---|---|---|---|

| Δ9-THC | High | Moderate | Hypothermia, analgesia |

| JWH-018 | Very High | Moderate | Hypothermia, analgesia |

| This compound | High | Variable | Hypothermia, decreased HR |

Pharmacological Effects

Hypothermia and Heart Rate Reduction : Studies indicate that this compound induces hypothermia in a dose-dependent manner. The maximum effect observed is similar to that produced by Δ9-THC but shows a longer duration of action compared to JWH-018 . The compound has also been shown to reduce heart rate significantly in animal models.

Neuropharmacological Impact : The compound affects neurotransmitter systems, particularly those involving G protein-coupled receptors. In vitro studies using AtT20 neuroblastoma cells have demonstrated that this compound activates CB receptors leading to hyperpolarization of the cell membrane potential .

Case Studies

Case of Fatal Poisoning : A notable case involved the fatal poisoning of an individual due to the abuse of a synthetic cannabinoid related to this compound. The compound N-(naphthalenyl)-1-pentyl-1H-indole-3-carboxamide was identified in toxicological analyses, highlighting the potential dangers associated with synthetic cannabinoids . This case underscores the need for caution regarding the use of synthetic cannabinoids.

Propriétés

IUPAC Name |

1-pentylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLCOOAYMQWDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392628 | |

| Record name | 1-pentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59529-21-4 | |

| Record name | 1-pentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.